molecular formula C14H23NO5 B12984282 3-(tert-Butoxycarbonyl)-9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid

3-(tert-Butoxycarbonyl)-9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid

Cat. No.: B12984282
M. Wt: 285.34 g/mol
InChI Key: LSLYCUQFYDSZHI-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonyl)-9-hydroxy-3-azabicyclo[331]nonane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure It is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxycarbonyl)-9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid typically involves a multi-step process. One common method is the tandem Mannich reaction, which involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine . This one-pot synthesis is advantageous due to its simplicity and high yield, often reaching up to 83%.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxycarbonyl)-9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction allows for the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(tert-Butoxycarbonyl)-9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butoxycarbonyl)-9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. Its unique structure allows it to bind selectively to target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
  • 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

Uniqueness

Compared to similar compounds, 3-(tert-Butoxycarbonyl)-9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid stands out due to its stability and versatility in various chemical reactions. Its unique bicyclic structure provides distinct advantages in terms of reactivity and selectivity, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

9-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-1-carboxylic acid

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(19)15-7-9-5-4-6-14(8-15,10(9)16)11(17)18/h9-10,16H,4-8H2,1-3H3,(H,17,18)

InChI Key

LSLYCUQFYDSZHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C1)(C2O)C(=O)O

Origin of Product

United States

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